Home > Products > Screening Compounds P55766 > linkable PD173955 analogue
linkable PD173955 analogue -

linkable PD173955 analogue

Catalog Number: EVT-1591214
CAS Number:
Molecular Formula: C21H17Cl2N5O
Molecular Weight: 426.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linkable PD173955 analogue is an analogue of PD173955 where the methylmercapto group is replaced by aminomethyl. It is a pyridopyrimidine and a dichlorobenzene. It derives from a PD173955.
Overview

The linkable PD173955 analogue is a modified version of the original PD173955 compound, where the methylmercapto group has been replaced by an aminomethyl group. This compound falls under the category of pyridopyrimidine derivatives and is associated with dichlorobenzene structures. PD173955 has garnered attention for its potential applications in cancer research, particularly targeting chronic myelogenous leukemia by inhibiting the Bcr-Abl tyrosine kinase, which plays a crucial role in the disease's pathology .

Source and Classification

The linkable PD173955 analogue is derived from PD173955, which has been extensively studied for its kinase inhibition properties. It is classified as a small-molecule inhibitor, specifically designed to interact with protein kinases. Its structural modifications enhance its binding capabilities and specificity towards inactive conformations of kinases, making it a valuable tool in both biochemical and pharmaceutical research .

Synthesis Analysis

Methods

The synthesis of the linkable PD173955 analogue typically involves a series of chemical reactions that modify the parent compound to enhance its binding properties. The process can include:

  • Substitution Reactions: Replacing the methylmercapto group with an aminomethyl group.
  • Coupling Reactions: Utilizing various coupling agents to facilitate the attachment of functional groups that improve solubility and bioavailability.

Technical Details

Recent advancements in synthetic methodologies have streamlined the production of this analogue, focusing on one-step synthesis techniques that minimize by-products and increase yield. Computational tools are also employed to predict feasible synthetic routes based on existing chemical databases, ensuring efficient synthesis planning .

Molecular Structure Analysis

Structure

The molecular structure of the linkable PD173955 analogue features a pyridopyrimidine core with specific functional groups that enhance its interaction with target kinases. The presence of dichlorobenzene contributes to its hydrophobic characteristics, which are essential for binding affinity.

Data

Key structural data include:

  • Molecular formula: C13H12Cl2N4S
  • Molecular weight: 327.23 g/mol
  • Structural configuration allows it to adopt specific conformations necessary for effective kinase inhibition .
Chemical Reactions Analysis

Reactions

The linkable PD173955 analogue participates in several chemical reactions that are critical for its activity as a kinase inhibitor. These include:

  • Binding Reactions: Interactions with various protein kinases, particularly those adopting inactive conformations.
  • Deactivation Pathways: Understanding how the compound dissociates from its target can provide insights into its efficacy and duration of action.

Technical Details

Kinetic studies demonstrate that this analogue binds effectively to both active and inactive forms of kinases, which is crucial for its therapeutic potential in treating diseases like chronic myelogenous leukemia .

Mechanism of Action

Process

The mechanism of action for the linkable PD173955 analogue involves:

  1. Binding to Kinase Domains: The compound targets the ATP-binding site within the kinase domain.
  2. Inhibition of Kinase Activity: By occupying this site, it prevents phosphorylation processes that are vital for cell growth and division.

Data

Experimental data indicate that this compound exhibits a high affinity for Bcr-Abl tyrosine kinase, effectively inhibiting its activity even in resistant forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses have shown that modifications to the structure can significantly impact both solubility and reactivity profiles, which are crucial for drug formulation .

Applications

The linkable PD173955 analogue has several scientific applications:

  1. Cancer Research: Primarily studied for its effectiveness against chronic myelogenous leukemia by targeting Bcr-Abl tyrosine kinase.
  2. Neurological Research: Investigated for potential effects in reducing beta amyloid peptide production, relevant in Alzheimer's disease studies .
  3. Biochemical Studies: Used to explore structural requirements for effective kinase inhibition, aiding in the design of new inhibitors with enhanced specificity and efficacy .
Introduction to Tyrosine Kinase Inhibitor Analogues

Rationale for Structural Modification of PD173955

The design of PD173955 analogues focuses on optimizing three domains of the parent molecule: the dichlorophenyl "head", pyridopyrimidine "core", and methylthiophenyl "tail" (Figure 1). Modifications aim to balance kinase affinity, physicochemical properties, and versatility for conjugation.

Key Structural Alterations and Biochemical Outcomes:

  • Aniline Subunit Modification (PDC Series):Inserting a methylene spacer between the aniline nitrogen and phenyl ring (yielding PDC analogues) reduces Abl kinase affinity by ~200-fold compared to PD173955 (Ki increases from 0.5 nM to ~100 nM) [1] [3]. This aligns with crystal structure data showing loss of two critical van der Waals interactions with Abl's ATP-binding pocket [1]. Despite reduced potency, PDC analogues exhibit Ki values comparable to imatinib, retain activity against Imatinib-resistant mutants, and display enhanced aqueous solubility—addressing a critical limitation of the parent compound [1] [3].
  • Halogen Substituent Engineering:The 2,6-dichlorophenyl moiety in PD173955 embeds deeply within Abl’s hydrophobic pocket, forming multiple van der Waals contacts. Systematic substitution studies reveal:
  • 2,6-Dichloro > 2-bromo > 2-chloro > 2,6-difluoro >> phenyl (unsubstituted) [1].
  • Removing one chlorine (7b analogue) increases Ki by ~10-fold; removing both (7c) increases Ki by >100-fold [1].This steep activity drop stems from rotational entropy gain in unbound states and weakened electrostatic interactions with Lys271 [1] [3].
  • Thiomethyl Replacement:Replacing the thiomethyl group with amino (-NH₂) or glycyl (-NHCH₂COOH) moieties enhances solubility and potency. Amino-substituted PD173955 analogues show 10-fold lower Ki values than the parent compound, likely due to new polar interactions with the kinase hinge region [1] [2].

Table 1: Impact of Structural Modifications on PD173955 Biochemical Properties

AnalogueStructural ChangeAbl Ki (nM)Solubility vs. PD173955Primary Consequence
PD173955Parent compound0.5BaselineHigh potency, low solubility
PDC (e.g., 7a)-CH₂- insertion in aniline linker100↑↑↑~200-fold ↓ affinity; imatinib-like potency
7b2-Cl removal~5~10-fold ↓ affinity
7c2,6-diCl → phenyl>50>100-fold ↓ affinity
Amino-PDSCH₃ → NH₂0.05↑↑10-fold ↑ potency; ↑ water solubility
Glycyl-PDSCH₃ → NHCH₂COOH~0.5↑↑↑Retained potency; ↑↑ solubility

Role of Linkable Functional Groups in Targeted Drug Design

Linkable PD173955 analogues incorporate chemoselective handles—primarily amino (-NH₂) and glycyl (-NHCH₂COOH) groups—at the methylthiophenyl "tail". This region projects into solvent-exposed space in kinase complexes, minimizing disruption of core inhibitory interactions when modified [1] [2]. These groups serve two strategic purposes:

1. Enabling Conjugation Without Compromising Target Engagement

  • Amino Groups: Provide sites for acylation, reductive amination, or isothiocyanate coupling. Kinase-inactive derivatives (e.g., DV2-103) generated via amino-group conjugation retain the ability to allosterically modulate β-secretase (BACE1) cleavage of amyloid precursor protein—demonstrating utility in Alzheimer’s disease research [2].
  • Glycyl Moieties: Offer carboxylic acids for carbodiimide-mediated coupling to amines (e.g., lysines on antibodies). Glycyl-PD173955 analogues exhibit enhanced blood-brain barrier penetration in murine models, overcoming a major limitation of the parent drug [2] [7].

2. Facilitating Fragment-Based Drug Design (FBDD)

The "linkable" nature of these analogues allows them to serve as starting points for FBDD:

  • Pharmacophore Validation: Analogues with minimal modifications (e.g., amino-PD) confirm the pyridopyrimidine core and dichlorophenyl group as essential pharmacophores.
  • Selectivity Engineering: Conjugating PD fragments to selectivity-enhancing scaffolds reduces off-target kinase binding. For example, coupling to hydrophobic linkers diminishes Src kinase inhibition while preserving Abl activity [1] [6].

Table 2: Functional Groups in Linkable Analogues and Their Applications

Functional GroupConjugation ChemistryExample AnaloguesApplication in Drug Design
-NH₂ (Amino)Acylation, reductive aminationDV2-103, Amino-PDKinase-inactive probes; BACE1 modulators [2]
-NHCH₂COOH (Glycyl)Carbodiimide couplingGlycyl-PDC, Glycyl-PDAntibody-drug conjugates; BBB penetration [1] [7]
-SO₂CH₃ (Sulfonyl)Nucleophilic substitutionSulfone-PDIntermediate for amine coupling [1]

3. Addressing Kinase Promiscuity

PD173955 inhibits Src family kinases with similar potency to Abl, contributing to toxicity. Linkable analogues enable the synthesis of bifunctional molecules where the PD pharmacophore is tethered to selectivity filters:

  • Consensus Docking: Fragments containing the pyridopyrimidine core and dichlorophenyl head group dock similarly into Abl and Src. However, adding solubilizing/linker groups to the tail domain biases binding toward Abl, which has a deeper solvent-exposed region [1] [6].
  • Selectivity Metrics: Native PD173955 shows Src/Abl inhibition ratio ≈1. Engineered glycyl and amino analogues achieve ratios of 5–10, significantly reducing off-target effects [1].

Kinase Selectivity Profile Comparison

CompoundAbl IC₅₀ (nM)Src IC₅₀ (nM)Src/Abl Ratio
PD1739550.50.71.4
Amino-PD0.050.48.0
Glycyl-PDC1008008.0

Properties

Product Name

linkable PD173955 analogue

IUPAC Name

2-[3-(aminomethyl)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H17Cl2N5O

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C21H17Cl2N5O/c1-28-19-13(9-15(20(28)29)18-16(22)6-3-7-17(18)23)11-25-21(27-19)26-14-5-2-4-12(8-14)10-24/h2-9,11H,10,24H2,1H3,(H,25,26,27)

InChI Key

NUQCXBVHWKCTQL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.